N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11033552
InChI: InChI=1S/C16H13N5O3/c22-16(11-2-1-3-13(8-11)21-10-17-19-20-21)18-12-4-5-14-15(9-12)24-7-6-23-14/h1-5,8-10H,6-7H2,(H,18,22)
SMILES: C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4
Molecular Formula: C16H13N5O3
Molecular Weight: 323.31 g/mol

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC11033552

Molecular Formula: C16H13N5O3

Molecular Weight: 323.31 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide -

Specification

Molecular Formula C16H13N5O3
Molecular Weight 323.31 g/mol
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C16H13N5O3/c22-16(11-2-1-3-13(8-11)21-10-17-19-20-21)18-12-4-5-14-15(9-12)24-7-6-23-14/h1-5,8-10H,6-7H2,(H,18,22)
Standard InChI Key ONWKWQFUEPETDQ-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4
Canonical SMILES C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC16H13N5O3\text{C}_{16}\text{H}_{13}\text{N}_{5}\text{O}_{3}
Molecular Weight323.31 g/mol
CAS Registry Number484039-61-4
PubChem CID862147

Synthesis and Manufacturing

General Synthetic Pathways

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide involves multi-step organic reactions, typically beginning with the construction of the benzodioxin core.

Step 1: Formation of the Benzodioxin Ring
The 2,3-dihydro-1,4-benzodioxin moiety is synthesized via cyclization of catechol derivatives with dibromoethane under basic conditions. Protective groups such as acetyl or tert-butoxycarbonyl (Boc) may be employed to prevent unwanted side reactions.

StepReagents/ConditionsYield
1Catechol, 1,2-dibromoethane, K₂CO₃, DMF65-70%
23-cyanobenzoyl chloride, NaN₃, NH₄Cl50-55%
3HATU, DIPEA, DCM60-65%

Structural and Electronic Analysis

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1670 cm⁻¹ (amide C=O stretch) and 2100 cm⁻¹ (tetrazole C-N stretch).

  • NMR Spectroscopy:

    • 1HNMR^1\text{H} \text{NMR} (400 MHz, DMSO-d6): δ 8.65 (s, 1H, tetrazole-H), 8.21 (d, J = 7.6 Hz, 1H, aryl-H), 7.89–7.82 (m, 2H, aryl-H), 6.94 (s, 1H, benzodioxin-H) .

Challenges and Future Directions

Synthetic Optimization

Current methodologies suffer from low yields in the tetrazole cycloaddition step (50–55%). Future work could explore microwave-assisted synthesis or flow chemistry to improve efficiency.

Toxicity Profiling

No in vivo toxicity data are available. Rodent models are needed to assess hepatotoxicity and nephrotoxicity risks before clinical translation.

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